N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Description
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a benzothiazole-derived compound featuring a dihydrobenzothiazole ring fused with a substituted benzamide moiety. Its structure includes a Z-configuration imine bond (C=N), a 5,6-dimethoxy-substituted aromatic ring, and a 2-nitrobenzamide group.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-12-8-13(24-2)14(25-3)9-15(12)26-17(19)18-16(21)10-6-4-5-7-11(10)20(22)23/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOBOOANXNUUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of the Dimethoxy and Methyl Groups: The dimethoxy and methyl groups can be introduced through electrophilic substitution reactions using suitable reagents.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized by nitration of a benzamide precursor followed by coupling with the benzothiazole core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and nitrobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to amines or hydroxylamines.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzothiazol-2-ylidene benzamides, which exhibit structural diversity in substituents on both the benzothiazole and benzamide moieties. Key analogues and their distinguishing features are summarized below:
Notes:
- Biological Activity : Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (e.g., 5a, 5h, 5i) exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that the nitro group in the target compound may confer similar properties .
- Crystallographic Stability : The (Z)-configuration in analogues like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide is stabilized by intramolecular hydrogen bonds and π-π stacking, as confirmed by X-ray analysis . This suggests the target compound may also adopt a rigid conformation conducive to crystallinity.
Research Findings and Data
Table 2: Crystallographic Parameters of Analogues
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a synthetic compound that has attracted attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and features a complex structure consisting of a benzothiazole ring and a nitrobenzamide moiety. The synthesis typically involves the reaction of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. This reaction is conducted under controlled conditions to ensure high yield and purity through methods such as recrystallization or column chromatography .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also shown promising anticancer properties in various studies. It appears to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and survival .
This compound exerts its biological effects by interacting with specific molecular targets within cells. Notably, it may inhibit key enzymes or receptors involved in cellular proliferation and survival. The compound's ability to induce apoptosis in cancer cells suggests that it may activate intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and activating caspases .
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The study concluded that the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
Study on Anticancer Effects
In another study published in Cancer Letters, researchers investigated the anticancer effects of this compound on various cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways .
Q & A
Basic: How can the synthesis of this compound be optimized for yield and purity?
Methodological Answer:
Optimization involves selecting appropriate coupling agents and reaction conditions. For example, condensation between the benzothiazole precursor and 2-nitrobenzoyl chloride can be performed in anhydrous pyridine or DMF under nitrogen to minimize hydrolysis . Catalysts like DMAP may enhance acylation efficiency. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) removes unreacted starting materials, while recrystallization from methanol or acetonitrile improves crystallinity and purity . Monitoring reaction progress via TLC ensures timely termination to prevent side-product formation .
Advanced: What strategies resolve data contradictions during X-ray crystallographic refinement?
Methodological Answer:
Discrepancies in refinement can arise from disordered solvent molecules or twinning. Using SHELXL (via WinGX ), apply restraints for anisotropic displacement parameters and test for twinning via the BASF parameter . Validate hydrogen bonding networks with PLATON or Mercury to ensure geometric plausibility . For ambiguous electron density, iterative refinement with ORTEP-III visualization helps adjust atomic positions and occupancy factors . Cross-check with spectroscopic data (e.g., NMR) to resolve chemical vs. crystallographic inconsistencies .
Basic: Which spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Confirm the Z-configuration of the imine bond (δ ~8.5–9.0 ppm for imine proton) and methoxy groups (δ ~3.8–4.0 ppm) .
- FTIR : Identify nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and amide C=O (1680–1640 cm⁻¹) .
- HRMS : Verify molecular ion ([M+H]+) and isotopic pattern matching the formula (C₁₇H₁₈N₂O₅S) .
Advanced: How do hydrogen bonding patterns influence crystal packing and stability?
Methodological Answer:
Graph set analysis ( R₂²(8) motifs) reveals classical (N–H⋯O) and non-classical (C–H⋯O/F) interactions . For example, the nitro group may act as an acceptor for C–H bonds from neighboring methoxy groups, forming layered packing. Use CrystalExplorer to calculate interaction energies; stronger H-bonds (e.g., N–H⋯O, ~30 kJ/mol) enhance thermal stability, while weaker C–H⋯O interactions (~10 kJ/mol) dictate solubility .
Basic: What are critical steps in designing derivatives of this compound?
Methodological Answer:
- Substituent Selection : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., NH₂) groups to modulate electronic properties .
- Reaction Conditions : Use microwave-assisted synthesis for faster cyclization (100°C, 30 min) or low-temperature Schlenk techniques for air-sensitive intermediates .
- Purification : Employ preparative HPLC for polar derivatives or size-exclusion chromatography for high-molecular-weight analogs .
Advanced: How do computational methods complement electronic structure analysis?
Methodological Answer:
- DFT Calculations (Gaussian) : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution on the benzothiazole ring .
- Molecular Docking (AutoDock Vina) : Simulate binding to biological targets (e.g., enzymes) using the nitro group as a hydrogen bond acceptor .
- MD Simulations (GROMACS) : Assess solvation effects on conformation over 100 ns trajectories .
Basic: How to troubleshoot purification issues post-synthesis?
Methodological Answer:
- Poor Crystallization : Switch solvents (e.g., DCM/hexane vs. MeOH) or introduce seeding with microcrystals .
- Co-eluting Impurities : Optimize column chromatography gradients (e.g., 5% → 40% EtOAc in hexane) or use reverse-phase silica .
- Emulsions in Extraction : Add NaCl to aqueous layers or use tert-butyl methyl ether for better phase separation .
Advanced: How do molecular conformation and torsion angles affect reactivity?
Methodological Answer:
X-ray data (e.g., C–N–C–S torsion angle ~170°) indicate near-planarity of the benzothiazole ring, which enhances conjugation and stabilizes transition states in nucleophilic attacks . Use Mogul to compare bond angles/lengths with Cambridge Structural Database entries; deviations >3σ suggest strained regions prone to hydrolysis or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
